

# chemical properties and structure of 1-(1-Naphthyl)piperazine

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## Compound of Interest

Compound Name: 1-(1-Naphthyl)piperazine  
hydrochloride

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An In-depth Technical Guide to the Chemical Properties and Structure of 1-(1-Naphthyl)piperazine

## Abstract

1-(1-Naphthyl)piperazine (1-NP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is recognized primarily for its complex serotonergic activity, functioning as a mixed agonist and antagonist at various serotonin (5-HT) receptor subtypes. This dual activity makes it a valuable tool in neuroscience research for probing the function of the serotonin system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 1-(1-Naphthyl)piperazine. It includes detailed, representative experimental protocols for its synthesis and key pharmacological assays, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

1-(1-Naphthyl)piperazine is an N-aryl piperazine characterized by a piperazine ring linked to a naphthalene moiety at the 1-position.<sup>[1]</sup> This structure is foundational to its interaction with serotonin receptors.

Structure:

- **Core Moieties:** The molecule consists of two primary structural components: the bicyclic aromatic naphthalene ring system and the saturated heterocyclic piperazine ring.
- **Linkage:** The nitrogen atom at position 1 of the piperazine ring is directly attached to the C1 position of the naphthalene ring.
- **Key Functional Groups:** The structure features a tertiary amine within the naphthalene-substituted part of the piperazine ring and a secondary amine at the 4-position of the piperazine ring, which is crucial for its chemical reactivity and biological activity.

## Physicochemical and Identification Data

Quantitative data for 1-(1-Naphthyl)piperazine and its commonly used hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
IUPAC Name	1-(naphthalen-1-yl)piperazine	1-(naphthalen-1-yl)piperazine hydrochloride	[2]
Synonyms	1-NP, 1-Naphthylpiperazine	1-NP HCl	[1]
CAS Number	57536-86-4	104113-71-5	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub>	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub> · HCl	[1][2]
Molar Mass	212.296 g/mol	248.7 g/mol	[1][2]
Melting Point	Data not available	235-237 °C	[3]
Boiling Point	Data not available	Data not available	
Solubility	Data not available	DMSO: 20 mg/mL Ethanol: 25 mg/mL DMF: 30 mg/mL PBS (pH 7.2): 1 mg/mL	[1]

Note: The melting point for the related compound 1-(1-Naphthylmethyl)piperazine is 63-67 °C.  
[4]

## Pharmacological Profile

1-(1-Naphthyl)piperazine is a non-selective serotonergic agent with a complex mechanism of action, exhibiting different effects at various 5-HT receptor subtypes.[2] This mixed activity profile is central to its use in pharmacological research.

## Mechanism of Action

The compound's primary mechanism involves direct interaction with multiple serotonin receptors:

- **Partial Agonist Activity:** It acts as a partial agonist at 5-HT<sub>1</sub> subfamily receptors, including 5-HT<sub>1a</sub>, 5-HT<sub>1e</sub>, 5-HT<sub>1f</sub>, and 5-HT<sub>1F</sub>. [2]
- **Antagonist Activity:** It functions as an antagonist at 5-HT<sub>2</sub> subfamily receptors, including 5-HT<sub>2a</sub>, 5-HT<sub>2e</sub>, and 5-HT<sub>2C</sub>. [2]
- **High Affinity:** It also demonstrates high affinity for 5-HT<sub>3</sub>, 5-HT<sub>5a</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors. [2]

The antagonism of the 5-HT<sub>2C</sub> receptor is believed to mediate some of its observed in vivo effects in animal models, such as hyperphagia (increased food intake) and anxiolysis (reduction of anxiety). [2]

## Receptor Affinity and Potency

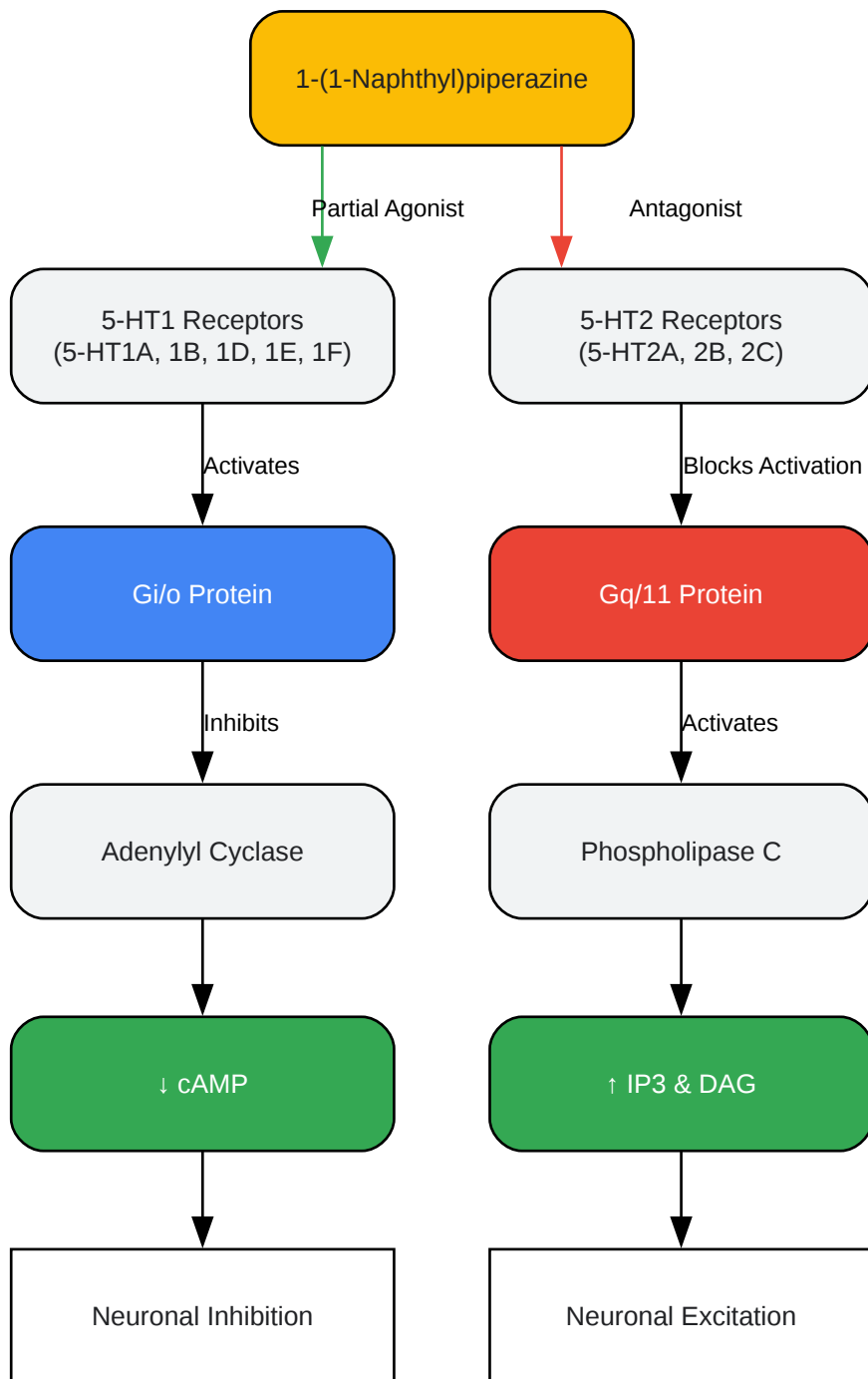
The binding affinity (K<sub>i</sub>) and functional potency (IC<sub>50</sub>) at key serotonin receptors have been quantified in vitro, as detailed in the table below.

Receptor Target	Assay Type	Value	Species/Tissue	Reference(s)
5-HT <sub>1</sub> Receptors	Inhibition (IC <sub>50</sub> )	6 nM	Rat Cortical Membranes	[1][5]
5-HT <sub>2</sub> Receptors	Inhibition (IC <sub>50</sub> )	1 nM	Rat Cortical Membranes	[1][5]
5-HT <sub>6</sub> Receptor	Binding Affinity (K <sub>i</sub> )	120 nM	Human	[1][5]
5-HT Induced Contraction	Inhibition (IC <sub>50</sub> )	1 nM	Rat Stomach Fundus	[1][5]

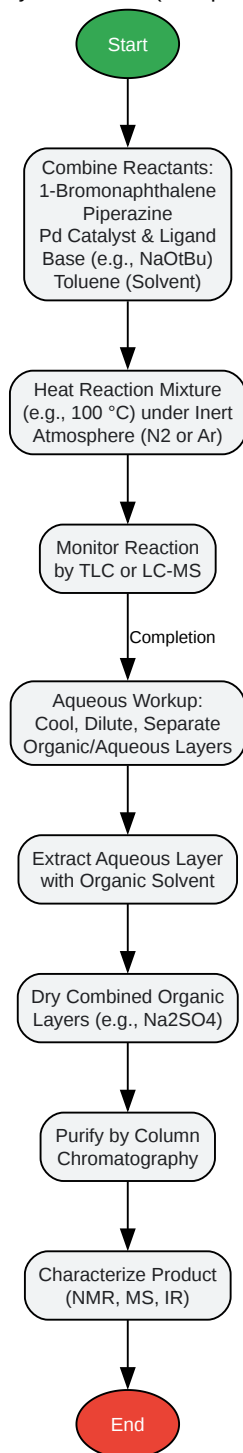
## Signaling Pathway

The interaction of 1-(1-Naphthyl)piperazine with the serotonergic system involves multiple G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events. The diagram below illustrates its divergent actions on the 5-HT<sub>1</sub> and 5-HT<sub>2</sub> receptor families.

## Signaling Pathway of 1-(1-Naphthyl)piperazine



## Workflow for Synthesis of 1-(1-Naphthyl)piperazine

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